Ethyl 4-(chloromethyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate
CAS No.: 866817-41-6
Cat. No.: VC4942139
Molecular Formula: C10H13ClN2O2S
Molecular Weight: 260.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 866817-41-6 |
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Molecular Formula | C10H13ClN2O2S |
Molecular Weight | 260.74 |
IUPAC Name | ethyl 4-(chloromethyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate |
Standard InChI | InChI=1S/C10H13ClN2O2S/c1-2-15-9(14)8-7(5-11)13-10(16-8)12-6-3-4-6/h6H,2-5H2,1H3,(H,12,13) |
Standard InChI Key | HFGDAXPURAHLJQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=C(S1)NC2CC2)CCl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure (C₁₀H₁₃ClN₂O₂S, MW 260.74) features a 1,3-thiazole ring substituted at positions 2, 4, and 5 . Key substituents include:
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4-Chloromethyl group: Enhances electrophilicity for nucleophilic substitutions.
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2-Cyclopropylamino group: Introduces steric and electronic effects via the cyclopropane ring.
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5-Ethyl carboxylate: Provides ester functionality for further hydrolysis or derivatization.
Table 1: Chemical Identity
Property | Value | Source |
---|---|---|
CAS Number | 866817-41-6 | |
Molecular Formula | C₁₀H₁₃ClN₂O₂S | |
Molecular Weight | 260.74 g/mol | |
Purity | ≥97% |
Spectroscopic Characterization
While explicit spectral data for this compound is limited in public literature, analogous thiazole derivatives exhibit:
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¹H NMR: Resonances for ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet), cyclopropylamino NH (δ 5.5–6.0 ppm), and chloromethyl CH₂Cl (δ 4.6–4.8 ppm) .
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IR Spectroscopy: Stretching vibrations for C=O (∼1700 cm⁻¹), C-N (∼1250 cm⁻¹), and C-Cl (∼750 cm⁻¹) .
Synthetic Methodologies
Key Synthetic Routes
The compound is synthesized via cyclocondensation strategies common to thiazole chemistry:
Cyclocondensation of Thiourea Derivatives
Reaction of ethyl 2-cyclopropylaminothiocarbamate with α-chloroketones (e.g., chloromethyl ketones) in polar aprotic solvents (DMF, acetone) yields the thiazole core . For example:
This method aligns with protocols for analogous ethyl thiazole carboxylates .
Post-Functionalization
Chloromethylation of preformed thiazoles using chloromethylating agents (e.g., ClCH₂SO₂Cl) introduces the 4-chloromethyl group .
Optimization Challenges
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Regioselectivity: Competing substitutions at thiazole positions 4 and 5 require careful control of reaction stoichiometry .
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Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures achieves ≥97% purity .
Physicochemical Properties
Solubility and Stability
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Solubility: Low aqueous solubility (<1 mg/mL); soluble in DMSO, DMF, and dichloromethane .
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Stability: Hydrolytically stable under anhydrous conditions but susceptible to ester hydrolysis in basic media (pH >9) .
Table 2: Stability Profile
Condition | Stability Outcome |
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Ambient temperature | Stable for ≥12 months (desiccated) |
Aqueous pH 7.4 | Slow hydrolysis over 30 days |
Light exposure | No significant degradation |
Applications in Pharmaceutical Research
Intermediate for Bioactive Molecules
The compound’s chloromethyl and ester groups enable diverse derivatization:
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Kinase Inhibitors: Coupling with pyridine or imidazole moieties yields ATP-competitive inhibitors .
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Antimicrobial Agents: Thiazole derivatives exhibit activity against Gram-positive bacteria (MIC: 2–8 μg/mL) .
Case Study: Adenosine Receptor Ligands
In a 2022 study, ethyl 4-(chloromethyl)thiazole-2-carboxylate (a structural analog) was hydrolyzed to carboxylic acid 57, a precursor for A₂A adenosine receptor ligands with nanomolar affinity . This highlights the potential of similar thiazole esters in neurological drug discovery.
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